Methyl 3-amino-4-hydroxybenzoate

Catalog No.
S564670
CAS No.
536-25-4
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-4-hydroxybenzoate

CAS Number

536-25-4

Product Name

Methyl 3-amino-4-hydroxybenzoate

IUPAC Name

methyl 3-amino-4-hydroxybenzoate

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3

InChI Key

VNQABZCSYCTZMS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)N

Synonyms

3-Amino-4-hydroxybenzoic Acid Methyl Ester; Orthoform; 1-Hydroxy-2-amino-4-carbomethoxybenzene; Aminobenz; Methyl 4-Hydroxy-3-aminobenzoate; Methyl 3-Amino-4-hydroxybenzoate; Methyl m-Amino-p-hydroxybenzoate; Orthocaine; Orthoderm;

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N
  • Local Anesthetic Properties

    Early research focused on Orthoform's local anesthetic properties. Studies demonstrated its ability to reversibly block sodium channels in nerve cells, leading to numbness at the application site PubChem, Methyl 3-amino-4-hydroxybenzoate: . However, its efficacy was found to be weaker than other anesthetics.

  • Antibacterial Activity

  • Other Potential Uses

Methyl 3-amino-4-hydroxybenzoate, also known by various names such as methyl m-amino-p-hydroxybenzoate and 3-amino-4-hydroxybenzoic acid methyl ester, is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.1620 g/mol. It is classified under the category of benzoic acid derivatives, specifically as an ester of 3-amino-4-hydroxybenzoic acid. The compound is characterized by its aromatic ring structure, which includes both amino and hydroxy functional groups, contributing to its potential biological activity .

The mechanism of action of orthoform's weak anesthetic effect is not fully understood. Some theories suggest that it might disrupt nerve impulse transmission by reversibly blocking sodium channels in nerve cells []. However, this mechanism is not well-established and requires further research.

While orthoform is generally considered safe for topical use in low concentrations, some potential hazards exist:

  • Skin irritation: Orthoform can cause mild skin irritation in some individuals [].
  • Allergic reactions: Allergic reactions to orthoform have been reported [].
  • Toxicity: Information on the oral or systemic toxicity of orthoform is limited. However, due to its potential for skin irritation, it's important to avoid contact with eyes and mucous membranes.
Typical of aromatic compounds:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-amino-4-hydroxybenzoic acid and methanol.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, potentially forming derivatives with different alkyl or aryl groups.
  • Oxidation: The hydroxyl group may undergo oxidation under certain conditions, leading to the formation of corresponding quinones or other oxidized products.

These reactions highlight its reactivity due to the presence of functional groups that can interact with various reagents .

Methyl 3-amino-4-hydroxybenzoate exhibits several biological activities:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects: Preliminary research suggests that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Skin Irritation: It is important to note that this compound can cause skin irritation and serious eye irritation upon contact, necessitating careful handling .

Several synthetic routes have been documented for producing methyl 3-amino-4-hydroxybenzoate:

  • Direct Esterification: Reacting 3-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Utilizing a different ester and converting it into methyl 3-amino-4-hydroxybenzoate through alcoholysis.
  • Reduction Reactions: Starting from nitro derivatives of benzoic acids and reducing them to obtain the amino group before esterification.

These methods allow for flexibility in synthesis depending on available starting materials and desired purity levels .

Methyl 3-amino-4-hydroxybenzoate finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Cosmetics: Due to its skin-related effects, it may be used in formulations aimed at treating skin conditions or enhancing skin health.
  • Research: It serves as a reagent in organic synthesis and as a model compound for studying related biological activities .

Interaction studies involving methyl 3-amino-4-hydroxybenzoate focus on its behavior in biological systems:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic targets.
  • Synergistic Effects: Studies exploring combinations with other antimicrobial agents may reveal enhanced efficacy against resistant bacterial strains.

Understanding these interactions is crucial for developing effective therapeutic applications .

Methyl 3-amino-4-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-hydroxybenzoateHydroxyl group at para positionCommonly used as a preservative
Methyl 2-amino-5-hydroxybenzoateAmino group at ortho positionExhibits different biological activity
Methyl salicylateSalicylic acid derivativeKnown for its analgesic properties
Methyl 3-nitrobenzoateNitro group instead of amino groupUsed primarily as an intermediate in synthesis

Methyl 3-amino-4-hydroxybenzoate's unique combination of amino and hydroxy groups distinguishes it from these compounds, particularly regarding its potential biological activities .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Melting Point

143.0 °C

UNII

JK16YI13QK

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63435-16-5
536-25-4

Wikipedia

Orthocaine

General Manufacturing Information

Benzoic acid, 3-amino-4-hydroxy-, methyl ester: INACTIVE

Dates

Modify: 2023-08-15

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